molecular formula C7H5BrFNO2 B2829035 5-Bromo-2-nitrobenzyl fluoride CAS No. 2244083-48-3

5-Bromo-2-nitrobenzyl fluoride

Cat. No.: B2829035
CAS No.: 2244083-48-3
M. Wt: 234.024
InChI Key: IEBNZLBWRPJWFG-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzyl fluoride: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, a fluoromethyl group at the second position, and a nitro group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(fluoromethyl)-1-nitrobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitrobenzyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-nitrobenzyl fluoride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals and fine chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzyl fluoride depends on its specific application and the nature of its derivatives

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-nitrobenzyl fluoride is unique due to the presence of both a fluoromethyl and a nitro group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for developing novel bioactive compounds .

Properties

IUPAC Name

4-bromo-2-(fluoromethyl)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBNZLBWRPJWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CF)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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